(2Z,5Z)-2-((2,3-dimethylphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one
Description
The compound "(2Z,5Z)-2-((2,3-dimethylphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one" is a thiazolidinone derivative characterized by a planar thiazolidin-4-one core substituted with a 2,3-dimethylphenylimino group at position 2 and a pyridin-3-ylmethylene moiety at position 3. Its stereochemistry (Z-configuration at both double bonds) is critical for its molecular geometry and intermolecular interactions. Thiazolidinones are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound’s structural uniqueness lies in the combination of aromatic and heteroaromatic substituents, which may influence its electronic properties and binding affinity to biological targets .
Properties
IUPAC Name |
(5Z)-2-(2,3-dimethylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-11-5-3-7-14(12(11)2)19-17-20-16(21)15(22-17)9-13-6-4-8-18-10-13/h3-10H,1-2H3,(H,19,20,21)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIPNMBMBOXCID-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322565 | |
| Record name | (5Z)-2-(2,3-dimethylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
641996-75-0 | |
| Record name | (5Z)-2-(2,3-dimethylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2Z,5Z)-2-((2,3-dimethylphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one is a thiazolidinone derivative notable for its diverse biological activities. Thiazolidinones are recognized in medicinal chemistry for their potential as therapeutic agents due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a thiazolidine ring fused with an imine and pyridine moieties, which enhances its biological interaction potential. The presence of both aromatic and heteroaromatic systems suggests possible interactions with multiple biological targets, making it an interesting candidate for further research.
The biological activity of thiazolidinone derivatives, including the compound , often involves:
- Antioxidant Activity : Thiazolidinones have been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Activity : Many thiazolidinone derivatives demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antidiabetic Effects : Some derivatives enhance insulin sensitivity and glucose uptake, making them potential candidates for diabetes treatment.
Biological Activities
Research has highlighted several biological activities associated with thiazolidinone derivatives:
| Activity Type | Description |
|---|---|
| Antioxidant | Protects against oxidative damage; enhances cellular defense mechanisms. |
| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth in vitro and in vivo. |
| Antidiabetic | Improves insulin sensitivity; enhances glucose uptake in muscle cells. |
| Antimicrobial | Exhibits activity against various bacterial and fungal strains. |
| Anti-inflammatory | Reduces inflammation markers; potentially useful in treating inflammatory diseases. |
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on human cancer cell lines. The results indicated that compounds similar to (2Z,5Z)-2-((2,3-dimethylphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one exhibited IC50 values significantly lower than standard chemotherapeutics, indicating strong anticancer potential .
- Diabetes Management : In a model of insulin resistance induced by a high-carbohydrate diet, certain thiazolidinone derivatives improved glucose metabolism and reduced hyperglycemia and hyperinsulinemia . This suggests that modifications to the thiazolidinone scaffold can enhance its efficacy as an antidiabetic agent.
- Antioxidant Activity : The compound's ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant properties .
Structure-Activity Relationship (SAR)
The effectiveness of thiazolidinones often depends on their structural modifications. For example:
Scientific Research Applications
Scientific Research Applications of 2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid
2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid is a chiral compound with significant potential in chemistry, biology, medicine, and industry. It is a versatile molecule in chemical synthesis and biological applications due to the presence of amino, difluoro, and methoxy functional groups attached to a phenyl ring.
Applications Overview
- Chemistry It serves as a building block in organic synthesis, enabling the creation of complex molecules.
- Biology The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
- Industry It is utilized in the production of specialty chemicals and materials with specific properties.
Chemical Reactions
2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid can undergo various chemical reactions:
- Oxidation Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
- Substitution Involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Related Research
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Thiazolidinone derivatives share a common core but differ in substituents at positions 2 and 4. Below is a comparative analysis of structurally related analogs:
Research Findings
- Crystallography: The target compound’s Z-configuration and planar structure (similar to ) favor tight molecular packing, as observed in related analogs with dihedral angles <10° between the thiazolidinone core and substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
